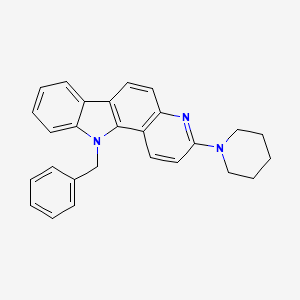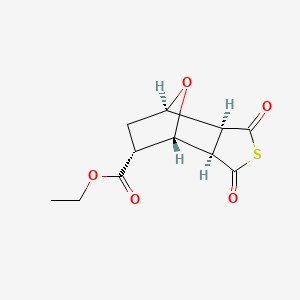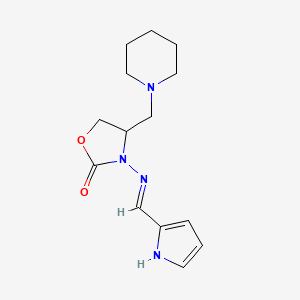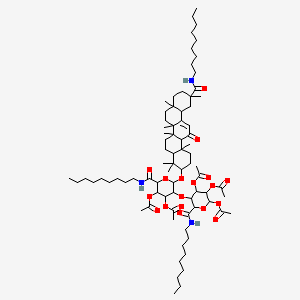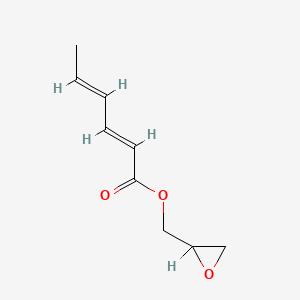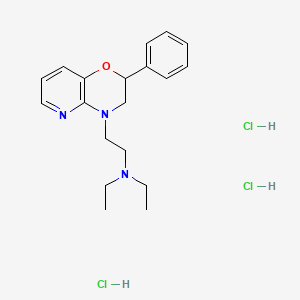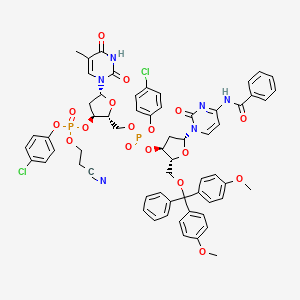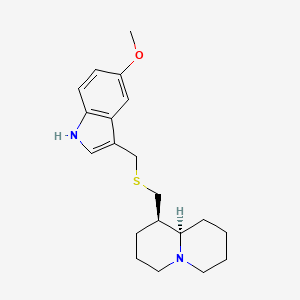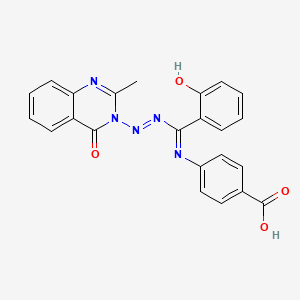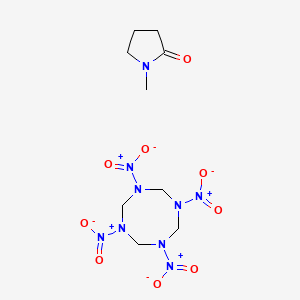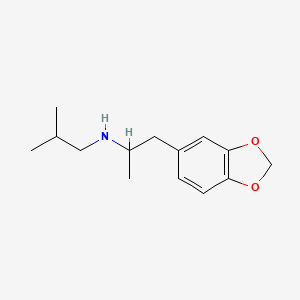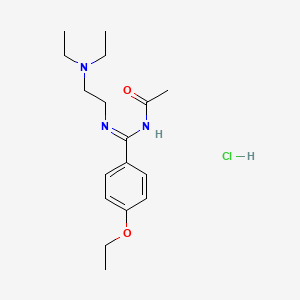
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylaminoethyl group, and an ethoxyphenyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with N,N-diethyl-1,2-diaminoethane to form an intermediate Schiff base. This intermediate is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and other chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(diethylamino)ethyl)benzamide
- N-(2-(diethylamino)ethyl)acrylamide
- N-(2-(diethylamino)ethyl)prop-2-enamide
Uniqueness
Acetamide, N-(((2-(diethylamino)ethyl)amino)(4-ethoxyphenyl)methylene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
143827-55-8 |
|---|---|
Formule moléculaire |
C17H28ClN3O2 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
N-[N-[2-(diethylamino)ethyl]-C-(4-ethoxyphenyl)carbonimidoyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-5-20(6-2)13-12-18-17(19-14(4)21)15-8-10-16(11-9-15)22-7-3;/h8-11H,5-7,12-13H2,1-4H3,(H,18,19,21);1H |
Clé InChI |
WVBVUWAYEQCMJI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)NC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


